molecular formula C14H13NO3 B13985001 2-Methyl-1-nitro-4-(m-tolyloxy)benZene

2-Methyl-1-nitro-4-(m-tolyloxy)benZene

Cat. No.: B13985001
M. Wt: 243.26 g/mol
InChI Key: PKTIYDXFDRXCGI-UHFFFAOYSA-N
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Description

2-methyl-4-(3-methylphenoxy)-1-nitrobenzene is an aromatic compound that features a nitro group, a methyl group, and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene typically involves the nitration of 2-methyl-4-(3-methylphenoxy)benzene. This can be achieved through the following steps:

    Nitration Reaction: The starting material, 2-methyl-4-(3-methylphenoxy)benzene, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(3-methylphenoxy)-1-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products

    Reduction: 2-methyl-4-(3-methylphenoxy)-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

2-methyl-4-(3-methylphenoxy)-1-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.

    Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene depends on its chemical reactivity and the functional groups present. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The phenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

2-methyl-4-(3-methylphenoxy)-1-nitrobenzene can be compared with similar compounds such as:

    2-methyl-4-(4-methylphenoxy)-1-nitrobenzene: Similar structure but with a different position of the methyl group on the phenoxy ring.

    2-methyl-4-(3-chlorophenoxy)-1-nitrobenzene: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-methyl-4-(3-methylphenoxy)-1-nitrobenzene

InChI

InChI=1S/C14H13NO3/c1-10-4-3-5-12(8-10)18-13-6-7-14(15(16)17)11(2)9-13/h3-9H,1-2H3

InChI Key

PKTIYDXFDRXCGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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